4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline
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Overview
Description
4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline is a fluorinated aromatic amine. The compound is characterized by the presence of a nonafluorohexyl group attached to the para position of an aniline ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline typically involves the following steps:
Starting Material: The synthesis begins with aniline as the starting material.
Fluorination: The nonafluorohexyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of aniline with a nonafluorohexyl halide under basic conditions.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline finds applications in several fields:
Chemistry: Used as a building block for synthesizing fluorinated organic compounds.
Biology: Employed in the development of fluorinated probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline is primarily influenced by its fluorinated structure. The nonafluorohexyl group imparts hydrophobicity and chemical stability, which can affect the compound’s interaction with biological targets and materials. The aromatic amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)benzyl alcohol
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol
Uniqueness
Compared to similar compounds, 4-(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)aniline stands out due to the presence of the aniline group, which imparts unique reactivity and potential for further functionalization. The nonafluorohexyl group provides exceptional chemical stability and hydrophobicity, making it suitable for applications requiring robust and durable materials.
Properties
CAS No. |
919289-98-8 |
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Molecular Formula |
C12H10F9N |
Molecular Weight |
339.20 g/mol |
IUPAC Name |
4-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)aniline |
InChI |
InChI=1S/C12H10F9N/c13-9(14,6-5-7-1-3-8(22)4-2-7)10(15,16)11(17,18)12(19,20)21/h1-4H,5-6,22H2 |
InChI Key |
DXOPDXIZMCIDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
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